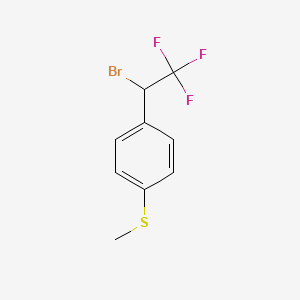
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is a chemical compound with the molecular formula C9H8BrF3S. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylsulfanyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene typically involves the reaction of 1-bromo-2,2,2-trifluoroethane with 4-(methylsulfanyl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include compounds where the bromine atom is replaced by another group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include compounds with reduced trifluoromethyl groups.
Aplicaciones Científicas De Investigación
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
- 4-(Methylsulfanyl)benzene
- 1-(2,2,2-Trifluoroethyl)-4-(methylsulfanyl)benzene
Comparison: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it valuable in specific research and industrial applications.
Propiedades
Número CAS |
116703-73-2 |
|---|---|
Fórmula molecular |
C9H8BrF3S |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
1-(1-bromo-2,2,2-trifluoroethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8BrF3S/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 |
Clave InChI |
UWECDOVARHPPSZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
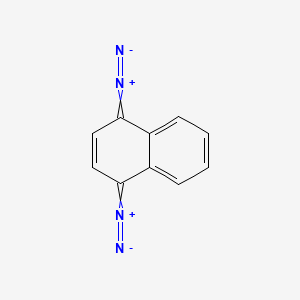
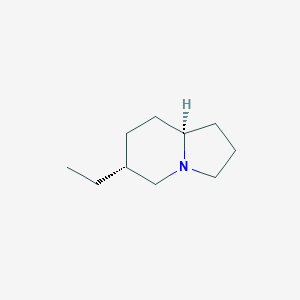





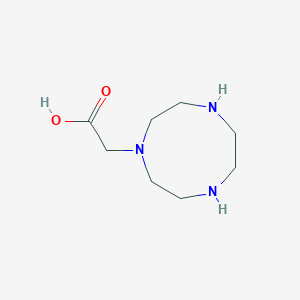

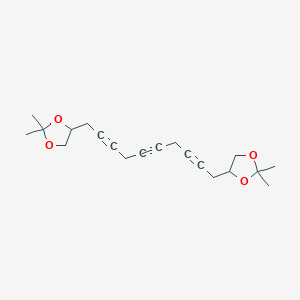
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)


